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molecular formula C12H13FO B1338763 2-(4-Fluorophenyl)cyclohexanone CAS No. 59227-02-0

2-(4-Fluorophenyl)cyclohexanone

Cat. No. B1338763
M. Wt: 192.23 g/mol
InChI Key: KEQMCCXBUGKEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722709B2

Procedure details

To a solution of oxalyl chloride (0.45 mL, 5.2 mmol) in dry dichloromethane (15 mL) at −78° C. is added a solution of DMSO (0.73 mL, 10.3 mmol) in dichloromethane (10 mL) dropwise, and the resulting mixture is allowed to stir at −78° C. for 30 minutes. Then a solution of 2-(4-Fluoro-phenyl)-cyclohexanol (500 mg, 2.57 mmol) in dichloromethane (5 mL) is added and stirred for 15 minutes. Then triethylamine (2.87 mL, 15.4 mmol) is added and the reaction is allowed to slowly warm up to 20° C. and stirred for 16 hours. The mixture is poured into ice-water (30 mL) and organic layer is washed with water (10 mL×5), then brine (10 mL×1) and dried over anhdrous sodium sulfate. After concentration, the crude is purified by silica flash column chromatography using EtOAc in Heptane (gradient from 0% to 30%) to give 342 mg of the desired product.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.87 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]2[OH:24])=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[F:11][C:12]1[CH:13]=[CH:14][C:15]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]2=[O:24])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.73 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1C(CCCC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2.87 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice water
Quantity
30 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
WASH
Type
WASH
Details
is washed with water (10 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (10 mL×1) and dried over anhdrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude is purified by silica flash column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 342 mg
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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